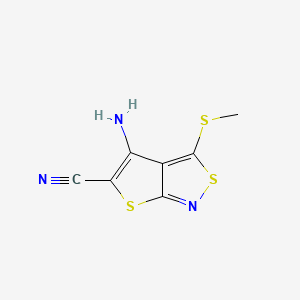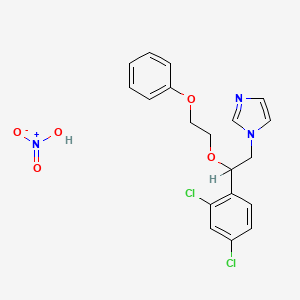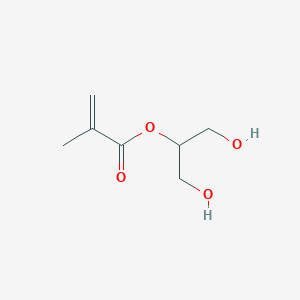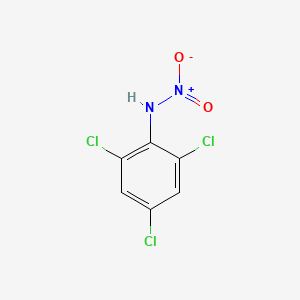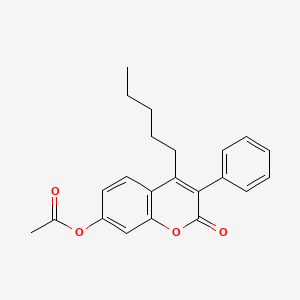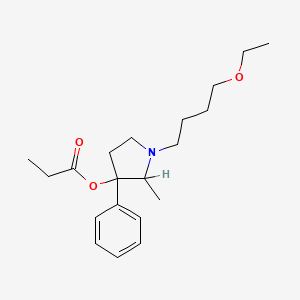
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by its complex structure, which includes an ethoxybutyl group, a methyl group, a phenyl group, and a propionoxy group attached to a pyrrolidine ring
准备方法
The synthesis of 1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.
Introduction of the Ethoxybutyl Group: The ethoxybutyl group can be introduced via an alkylation reaction using 4-ethoxybutyl bromide and a suitable base.
Addition of the Methyl Group: The methyl group can be added through a methylation reaction using a methylating agent such as methyl iodide.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate catalyst.
Incorporation of the Propionoxy Group: The propionoxy group can be added through an esterification reaction using propionic acid and a suitable dehydrating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反应分析
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Hydrolysis: Hydrolysis reactions can break down ester or amide bonds in the presence of acids or bases, yielding carboxylic acids and alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme-substrate interactions or receptor binding.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: It may find applications in the development of specialty chemicals, polymers, or materials with specific properties.
作用机制
The mechanism of action of 1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific context and application being studied.
相似化合物的比较
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine can be compared with other similar compounds, such as:
1-(4-Ethoxybutyl)-2-methyl-3-phenylpyrrolidine: Lacks the propionoxy group, which may affect its chemical reactivity and biological activity.
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-acetoxypyrrolidine: Contains an acetoxy group instead of a propionoxy group, potentially altering its pharmacokinetic properties.
1-(4-Ethoxybutyl)-2-methyl-3-phenyl-3-butoxypyrrolidine: Features a butoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
69552-09-6 |
|---|---|
分子式 |
C20H31NO3 |
分子量 |
333.5 g/mol |
IUPAC 名称 |
[1-(4-ethoxybutyl)-2-methyl-3-phenylpyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C20H31NO3/c1-4-19(22)24-20(18-11-7-6-8-12-18)13-15-21(17(20)3)14-9-10-16-23-5-2/h6-8,11-12,17H,4-5,9-10,13-16H2,1-3H3 |
InChI 键 |
CQTCPBBEDKELIH-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1(CCN(C1C)CCCCOCC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


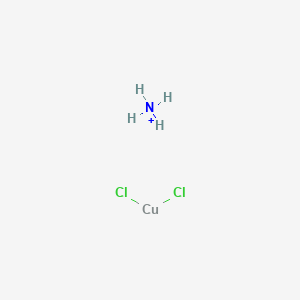
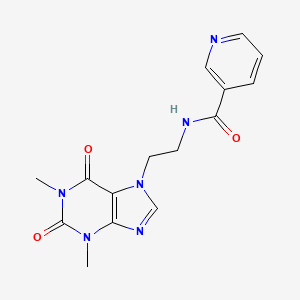
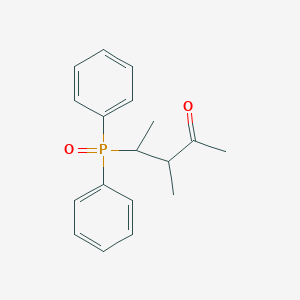
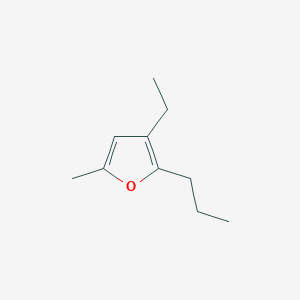
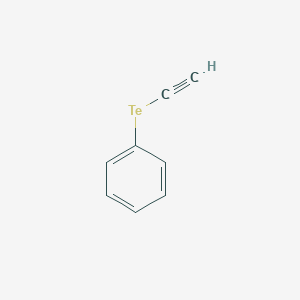
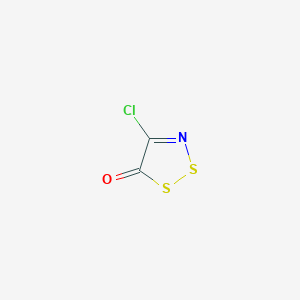
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
